REACTION_CXSMILES
|
CO[C:3](=[O:13])[C:4]1[C:5](=[C:7]([Cl:12])[CH:8]=[C:9]([Cl:11])[CH:10]=1)[OH:6].[CH:14]([Mg]Cl)([CH3:16])[CH3:15]>C1COCC1>[Cl:12][C:7]1[C:5]([OH:6])=[C:4]([C:3](=[O:13])[CH:14]([CH3:16])[CH3:15])[CH:10]=[C:9]([Cl:11])[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C=1C(O)=C(C=C(C1)Cl)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −20 to −40° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The excess reagent was quenched by addition of satd NH4Cl (10 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc (50 mL)
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to ˜1 by addition of 1 M HCl
|
Type
|
WASH
|
Details
|
The organic phase was washed with satd NaCl solution (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) with 70% acetonitrile
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=C(C1)Cl)C(C(C)C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |